![molecular formula C30H30O7 B1675621 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid CAS No. 117423-74-2](/img/structure/B1675621.png)
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
Overview
Description
Leukotriene B4 (LTB4) is a dihydroxy fatty acid derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and is an important mediator of the inflammatory process. The benzophenone dicarboxylic acid derivative LY223982 is a potent BLT1 receptor antagonist. It inhibits the specific binding of radiolabeled-LTB4 to isolated human neutrophils with an IC50 value of 13.2 nM. LY223982 inhibits the leukotriene B4 (LTB4)-induced aggregation of guinea pig and human neutrophils with IC50 values of 74 and 100 nM, respectively. However, concentrations of LY223982 up to 10 µM do not inhibit binding of LTB4 to human BLT1 or BLT2 expressed in CHO cells.
LY 223982 is a potent BLT1 receptor antagonist. It inhibits the specific binding of radiolabeled-LTB4 to isolated human neutrophils with an IC50 value of 13.2 nM. LY223982 inhibits the leukotriene B4 (LTB4)-induced aggregation of guinea pig and human neutrophils with IC50 values of 74 and 100 nM, respectively.
Scientific Research Applications
Inflammation Research
LY223982 is a potent BLT1 receptor antagonist and has been studied for its effects on inflammatory processes. It inhibits the action of leukotriene B4 (LTB4), a dihydroxy fatty acid derived from arachidonic acid metabolism, which is a key mediator in inflammation .
Immunology
In immunological studies, LY223982 has been used to investigate the specific inhibition of LTB4-induced neutrophil activation. It effectively displaces LTB4 from its receptors on human neutrophils, indicating its potential in modulating immune responses .
Cell Migration and Chemotaxis
Research has shown that LY223982 can abolish chemotaxis of neutrophils, suggesting its role in controlling cell migration and chemotactic responses, which are crucial in various physiological and pathological processes .
Mechanism of Action
Target of Action
LY223982, also known as CGS23131, SKF107324, LY-223982, LY 223982, or 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid, is a potent and specific inhibitor of the leukotriene B4 (LTB4) receptor . The LTB4 receptor plays a crucial role in mediating inflammatory responses.
Mode of Action
LY223982 interacts with the LTB4 receptor, effectively inhibiting the binding of LTB4 to its receptor. The IC50 value, which is the concentration of the compound that inhibits 50% of the LTB4 receptor’s activity, is 13.2 nM . This interaction results in the inhibition of LTB4-induced responses.
Biochemical Pathways
The primary biochemical pathway affected by LY223982 is the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway leads to the production of leukotrienes, including LTB4, which are lipid mediators involved in inflammation. By inhibiting the LTB4 receptor, LY223982 disrupts this pathway, reducing the inflammatory response.
Pharmacokinetics
The compound’s solubility in various solvents such as dmso is reported , which could influence its bioavailability.
Result of Action
The primary result of LY223982’s action is the inhibition of LTB4-induced neutrophil activation . It is also a potent antagonist of the aggregation of human neutrophils by LTB4 . In vivo, LY223982 has been shown to inhibit transient leukopenia induced in rabbits with LTB4 .
Action Environment
The compound’s stability under various storage conditions is reported .
properties
IUPAC Name |
3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSSLLFRVDRHL-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid | |
CAS RN |
117423-74-2 | |
Record name | LY 223982 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-223982 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG52JC545T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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